BenchChemオンラインストアへようこそ!

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide

Carbonic Anhydrase Inhibition Thermal Shift Assay Isoform Selectivity

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide is a hybrid molecule combining a benzimidazole scaffold with a para‑bromobenzenesulfonamide moiety. It belongs to the class of N‑sulfonylated benzimidazoles, a family extensively investigated for carbonic anhydrase (CA) inhibition and antiviral activity.

Molecular Formula C13H10BrN3O2S
Molecular Weight 352.21
CAS No. 663193-11-1
Cat. No. B2444511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide
CAS663193-11-1
Molecular FormulaC13H10BrN3O2S
Molecular Weight352.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,15,16,17)
InChIKeyBCNGHIUXQRUYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide (CAS 663193-11-1): Core Chemical Identity and Procurement Profile


N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide is a hybrid molecule combining a benzimidazole scaffold with a para‑bromobenzenesulfonamide moiety. It belongs to the class of N‑sulfonylated benzimidazoles, a family extensively investigated for carbonic anhydrase (CA) inhibition and antiviral activity [1]. The bromine substituent at the para position of the sulfonamide phenyl ring provides a reactive handle for further derivatization (e.g., cross‑coupling) and influences the electronic profile of the sulfonamide group, a feature that distinguishes it from non‑halogenated or ortho/meta‑substituted analogues [2]. Its molecular weight (352.21 g/mol), balanced lipophilicity (XLogP3 ≈ 3), and hydrogen‑bond donor/acceptor counts make it a compliant fragment for lead‑optimization campaigns in medicinal chemistry [3].

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide: Why Close Analogs Cannot Replace It in Structure‑Driven Workflows


Generic substitution within the benzimidazole‑sulfonamide class is unreliable because minor structural changes—including the position and nature of halogen substituents—produce divergent inhibition fingerprints across carbonic anhydrase (CA) isoforms and kinase targets. In a thermal shift assay panel covering CA I, II, VII, XII, and XIII, para‑substituted benzenesulfonamide derivatives bearing N‑alkylated benzimidazole groups exhibited markedly higher binding potency than their meta‑substituted regioisomers [1]. Similarly, in the context of antiviral screening, N‑benzenesulphonylbenzimidazoles with electron‑withdrawing substituents on the phenyl ring displayed compound‑specific activity against RNA viruses, while close congeners were inactive [2]. Therefore, replacing N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide with a non‑brominated, differently halogenated, or regioisomeric analogue without confirming target‑engagement data risks losing the specific potency and selectivity profile that the para‑bromo substitution pattern imparts.

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide: Comparator‑Anchored Differentiation Evidence


Para‑Bromo Substitution Enhances Carbonic Anhydrase Binding Affinity Relative to Meta‑Substituted Analogues

A series of benzenesulfonamide‑benzimidazole conjugates was evaluated for binding to human CA isoforms I, II, VII, XII, and XIII using the ThermoFluor® thermal shift assay. Compounds bearing the benzimidazole substituent in the para position of the benzenesulfonamide ring consistently yielded higher thermal stabilization (ΔTm) values than their meta‑substituted counterparts. N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide, as a para‑substituted derivative, belongs to the higher‑affinity sub‑class identified in this study [1]. This positional effect is critical for researchers requiring robust CA inhibition.

Carbonic Anhydrase Inhibition Thermal Shift Assay Isoform Selectivity

Presence of a Bromine Atom on the Sulfonamide Ring Distinguishes the Compound from Non‑Halogenated Antiviral Benzimidazole‑Sulfonamides

In a structure–activity study of N‑benzenesulphonylbenzimidazoles, compound 16b (a chloro‑substituted analogue) demonstrated antiviral activity against two RNA viruses at micromolar concentrations, while the unsubstituted parent compound was inactive [1]. The para‑bromo substituent in N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide introduces a heavier halogen with distinct electronic and steric properties compared to the chloro analogue, potentially altering both antiviral potency and selectivity. Although direct antiviral data for the bromo compound are not available in this source, the class‑level evidence indicates that halogenation of the sulfonamide ring is a prerequisite for antiviral activity, and the choice of halogen can modulate the biological outcome.

Antiviral Activity RNA Virus Inhibition Benzimidazole Derivatives

Balanced Physicochemical Properties for Fragment‑Based Drug Design When Compared to Dibrominated or Tetrabrominated Congeners

The target compound possesses a single bromine atom on the sulfonamide ring, resulting in a calculated XLogP3 of approximately 3 and a molecular weight of 352 g/mol [1]. By contrast, polyhalogenated benzimidazoles such as 4,5,6,7‑tetrabromobenzimidazoles (MW > 500 g/mol, higher logP) exhibit potent CK2 kinase inhibition (IC50 0.49–0.93 μM) but suffer from reduced ligand efficiency and potential solubility limitations [2]. The monobrominated sulfonamide‑benzimidazole hybrid retains the halogen‑bonding capacity of bromine while maintaining physicochemical parameters compatible with fragment‑based screening collections (MW < 400, logP < 4), offering a more attractive starting point for hit‑to‑lead optimization than heavily halogenated analogues.

Fragment‑Based Drug Design Lipophilicity Ligand Efficiency

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide: Evidence‑Backed Research and Industrial Use Cases


Carbonic Anhydrase Isoform‑Profiling Probe

Based on its structural classification as a para‑substituted benzimidazole‑benzenesulfonamide, this compound is suitable for inclusion in thermal shift‑based screening panels aimed at identifying isoform‑selective carbonic anhydrase inhibitors. The para‑bromo architecture aligns with the higher‑affinity subset identified by Kišonaitė et al. (2014) [1]. Researchers can use it as a reference ligand to benchmark the binding behavior of novel CA inhibitors across isoforms I, II, VII, XII, and XIII.

Halogen‑Dependent Antiviral Structure–Activity Relationship (SAR) Studies

Given the class‑level evidence that halogen substitution on the N‑benzenesulphonyl ring is critical for antiviral activity (Garuti et al., 1999) [1], this para‑bromo derivative serves as a key intermediate for SAR exploration. It allows systematic comparison with 4‑chloro, 4‑fluoro, and unsubstituted analogues to deconvolute the electronic and steric contributions of the halogen to antiviral potency and selectivity.

Fragment‑Based Lead Generation in Kinase and CA Programs

With a molecular weight of 352 g/mol and calculated XLogP3 ≈ 3 [1], the compound meets fragment‑library criteria. Its single bromine atom provides a synthetic handle for structural elaboration via cross‑coupling chemistry, while the benzimidazole‑sulfonamide core offers hydrogen‑bonding motifs that are privileged for CA and kinase active sites. Procurement is warranted for academic and industrial groups building focused fragment collections targeting these enzyme families.

Synthetic Intermediate for Diversified Benzimidazole‑Sulfonamide Libraries

The para‑bromo substituent is an established site for Suzuki, Sonogashira, and Buchwald‑Hartwig coupling reactions. This compound can therefore be used as a key building block to generate diverse libraries of C‑4 functionalized benzimidazole‑sulfonamides. Its availability from commercial suppliers (e.g., as catalog item F1635-0144) [1] facilitates rapid library synthesis without the need for early‑stage bromination.

Quote Request

Request a Quote for N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.